3-Oxoandrost-4-en-17-yl decanoate
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Overview
Description
3-Oxoandrost-4-en-17-yl decanoate is a synthetic ester of testosterone, a naturally occurring anabolic steroid. It is commonly used in hormone replacement therapy and bodybuilding due to its ability to promote muscle growth and enhance physical performance. The compound is known for its long-lasting effects and is often administered via intramuscular injection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxoandrost-4-en-17-yl decanoate typically involves the esterification of testosterone with decanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-Oxoandrost-4-en-17-yl decanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Oxidation of this compound can lead to the formation of ketones and carboxylic acids.
Reduction: Reduction typically yields the corresponding alcohol.
Substitution: Substitution reactions can produce a variety of esters and amides.
Scientific Research Applications
3-Oxoandrost-4-en-17-yl decanoate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its effects on muscle growth and development in animal models.
Medicine: Investigated for its potential in hormone replacement therapy and the treatment of hypogonadism.
Industry: Used in the formulation of performance-enhancing drugs and supplements.
Mechanism of Action
The mechanism of action of 3-Oxoandrost-4-en-17-yl decanoate involves its conversion to testosterone in the body. Testosterone then binds to androgen receptors in muscle cells, promoting protein synthesis and muscle growth. The compound also influences the expression of genes involved in muscle development and repair.
Comparison with Similar Compounds
Similar Compounds
- Testosterone undecanoate
- Testosterone enanthate
- Testosterone cypionate
Comparison
3-Oxoandrost-4-en-17-yl decanoate is unique in its long-lasting effects compared to other testosterone esters. Its decanoate ester provides a slower release of testosterone into the bloodstream, resulting in prolonged anabolic effects. This makes it a preferred choice for hormone replacement therapy and bodybuilding.
Properties
IUPAC Name |
(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) decanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O3/c1-4-5-6-7-8-9-10-11-27(31)32-26-15-14-24-23-13-12-21-20-22(30)16-18-28(21,2)25(23)17-19-29(24,26)3/h20,23-26H,4-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBERVHLCXUMDOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70859926 |
Source
|
Record name | 3-Oxoandrost-4-en-17-yl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70859926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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